1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(Z)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(Z)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, thiophene, morpholine, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the thiophene moiety via bromination and subsequent coupling reactions.
- Formation of the triazole ring through azide-alkyne cycloaddition (click chemistry).
- Incorporation of the morpholine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Optimization of temperature, pressure, and reaction time.
- Implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Halogen atoms in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(Z)-(5-FLUOROTHIOPHEN-2-YL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(Z)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-(5-bromothiophen-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN9O3S/c16-11-2-1-9(29-11)7-18-20-15(26)12-10(8-24-3-5-27-6-4-24)25(23-19-12)14-13(17)21-28-22-14/h1-2,7H,3-6,8H2,(H2,17,21)(H,20,26)/b18-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOISIWAYAUUDN-WSVATBPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C\C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN9O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.